5-(6-Chloropyridin-3-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Chloropyridin-3-yl)pyrazin-2-amine is a heterocyclic organic compound Its structure consists of a pyrazine ring fused with a pyridine ring, and it contains a chlorine atom at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of 5-(6-Chloropyridin-3-yl)pyrazin-2-amine. One common method involves the reaction of 6-chloropyridine-3-carbonitrile with hydrazine hydrate. The reaction proceeds through cyclization to form the desired pyrazine ring. The synthetic route can be summarized as follows:
6-Chloropyridine-3-carbonitrile+Hydrazine hydrate→this compound
Industrial Production:
Industrial-scale production methods typically involve optimization of the synthetic route, purification, and isolation of the compound. Detailed conditions and scale-up processes are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
5-(6-Chloropyridin-3-yl)pyrazin-2-amine can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound may undergo oxidation (e.g., using oxidizing agents like potassium permanganate) or reduction (e.g., using hydrogen gas and a catalyst).
Cyclization Reactions: Given its structure, cyclization reactions can lead to the formation of fused heterocyclic compounds.
Major products formed from these reactions include derivatives of the parent compound, such as substituted pyrazines and pyridines.
Wissenschaftliche Forschungsanwendungen
5-(6-Chloropyridin-3-yl)pyrazin-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific biological pathways.
Agrochemicals: It may serve as a precursor for pesticides or herbicides.
Material Science: Its unique structure could contribute to novel materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with cellular receptors or enzymes, modulating biological processes.
- In agrochemicals, it could disrupt pest metabolism or growth.
Vergleich Mit ähnlichen Verbindungen
5-(6-Chloropyridin-3-yl)pyrazin-2-amine stands out due to its chlorine substitution pattern and fused pyrazine-pyridine ring system. Similar compounds include 5-bromo-6-chloropyrazin-2-amine and 5,5’-diamino-2,2’-bipyridine . its unique combination of features sets it apart.
Remember that further research and experimentation are essential to fully explore the compound’s potential and applications
Eigenschaften
CAS-Nummer |
835876-15-8 |
---|---|
Molekularformel |
C9H7ClN4 |
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
5-(6-chloropyridin-3-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-8-2-1-6(3-13-8)7-4-14-9(11)5-12-7/h1-5H,(H2,11,14) |
InChI-Schlüssel |
QCPKWSILXXCQTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CN=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.